1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)-
Description
1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- is a chiral piperazine derivative characterized by:
- Core structure: A piperazine ring substituted at position 2 with a [(phenylmethoxy)methyl] group.
- Stereochemistry: (2R)-configuration ensures enantiomeric specificity, critical for biological activity or synthetic intermediates.
- Functional groups: The 1,1-dimethylethyl (tert-butyl) ester acts as a protecting group, enhancing stability during synthesis .
- Potential applications: Likely used in medicinal chemistry for α1-adrenergic receptor modulation or as a precursor for bioactive molecules, inferred from structurally related compounds .
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-18-11-15(19)13-21-12-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGBMAPLKMXMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- typically involves the reaction of piperazine with a carboxylic acid derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the 1,1-dimethylethyl ester group. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
1-Piperazinecarboxylic acid derivatives have been studied for their potential in various therapeutic areas:
Antidepressant Activity
Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that modifications to the piperazine ring can enhance the binding affinity to serotonin receptors, potentially leading to improved antidepressant activity .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have reported that piperazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
Piperazine derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of the phenylmethoxy group enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives, including 1-piperazinecarboxylic acid esters, and their effects on serotonin and norepinephrine reuptake inhibition. The results indicated that certain structural modifications significantly increased their antidepressant efficacy compared to standard treatments .
Case Study 2: Anticancer Research
In a study published in Cancer Research, researchers synthesized a series of piperazine derivatives and tested their cytotoxicity against several cancer cell lines. The findings revealed that compounds with a similar structure to 1-piperazinecarboxylic acid exhibited significant cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .
Summary of Applications
| Application | Description |
|---|---|
| Antidepressant | Modifications enhance binding to serotonin receptors |
| Anticancer | Induces apoptosis; modulates survival pathways |
| Antimicrobial | Enhanced penetration through bacterial membranes |
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Substituent Diversity : The target compound’s [(phenylmethoxy)methyl] group distinguishes it from analogs with pyrazole (), benzyl (), or imidazopyridine () substituents.
- Stereochemical Complexity : The (2R)-configuration is less common than (2S,5R) in chiral piperazine esters (e.g., ), which may influence receptor binding or metabolic stability.
Biological Activity
1-Piperazinecarboxylic acid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- is a synthetic compound with potential therapeutic applications. Its structural features suggest various biological activities, particularly in cancer treatment and as an insect repellent. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
- Molecular Formula : C18H24N2O6
- Molecular Weight : 364.39 g/mol
- CAS Number : 149057-19-2
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that piperazine derivatives can enhance the sensitivity of cancer cells to apoptosis. A study highlighted a related piperazine compound that induced mitotic arrest in colon cancer cells, suggesting potential for similar activity in the compound of interest .
- Insect Repellent Properties : Compounds in the piperidine family, including derivatives of piperazine, have been noted for their effectiveness as insect repellents. Picaridin, a well-known piperidine derivative, is recognized for its low toxicity and efficacy against various insects .
1-Piperazinecarboxylic acid derivatives are thought to exert their biological effects through several mechanisms:
- Microtubule Dynamics : The compound may influence microtubule dynamics in cancer cells, leading to increased sensitivity to apoptotic signals. This effect is particularly noted in colon cancer cells where compounds like AK301 showed significant activity .
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity on cell surfaces, enhancing the apoptotic response when combined with tumor necrosis factor (TNF) .
Case Studies and Research Findings
Toxicity and Safety Profile
The safety profile of 1-piperazinecarboxylic acid derivatives is crucial for their potential therapeutic application. Data indicates:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
